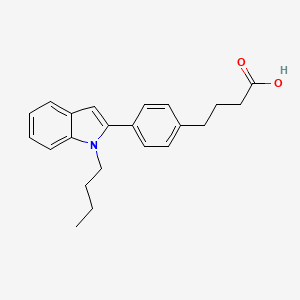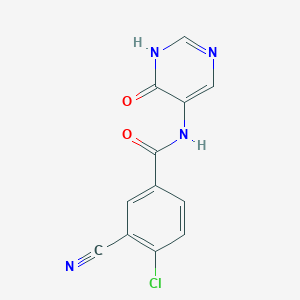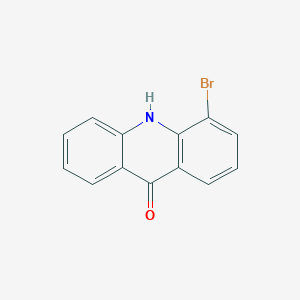
9(10H)-Acridinone, 4-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromoacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds containing a nitrogen atom within a tricyclic ring structure The presence of a bromine atom at the 4-position and a carbonyl group at the 9-position makes 4-Bromoacridin-9(10H)-one a unique derivative of acridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoacridin-9(10H)-one typically involves the bromination of acridin-9(10H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The reaction proceeds as follows:
- Dissolve acridin-9(10H)-one in an appropriate solvent.
- Add the brominating agent (e.g., bromine or NBS) to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of 4-Bromoacridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-Bromoacridin-9(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group at the 9-position can be reduced to a hydroxyl group or oxidized to a carboxyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents (e.g., ethanol or dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-substituted acridin-9(10H)-one derivatives.
Oxidation: Formation of 9-carboxyacridine derivatives.
Reduction: Formation of 9-hydroxyacridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Explored for its potential anticancer and antimicrobial properties. Acridine derivatives have shown promise in inhibiting the growth of cancer cells and bacteria.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
作用机制
The mechanism of action of 4-Bromoacridin-9(10H)-one in biological systems often involves intercalation into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The bromine atom at the 4-position enhances the compound’s ability to interact with DNA, making it a potent agent in anticancer and antimicrobial research.
相似化合物的比较
4-Bromoacridin-9(10H)-one can be compared with other acridine derivatives such as:
9-Carboxyacridine: Contains a carboxyl group at the 9-position, making it more polar and potentially more soluble in water.
9-Methylacridine: Contains a methyl group at the 9-position, which may affect its reactivity and biological activity.
9-Aminoacridine: Contains an amino group at the 9-position, known for its use as an antiseptic and disinfectant.
The uniqueness of 4-Bromoacridin-9(10H)-one lies in the presence of the bromine atom, which can significantly alter its chemical reactivity and biological interactions compared to other acridine derivatives.
属性
CAS 编号 |
91692-50-1 |
|---|---|
分子式 |
C13H8BrNO |
分子量 |
274.11 g/mol |
IUPAC 名称 |
4-bromo-10H-acridin-9-one |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,(H,15,16) |
InChI 键 |
YXEHRKNYAONOLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


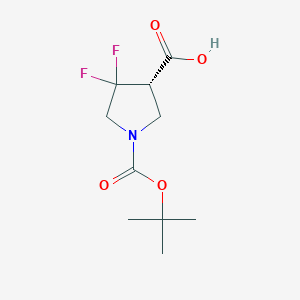

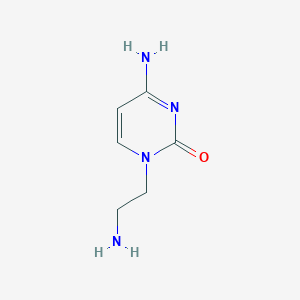
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
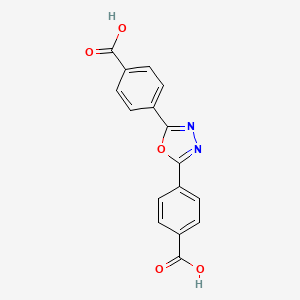
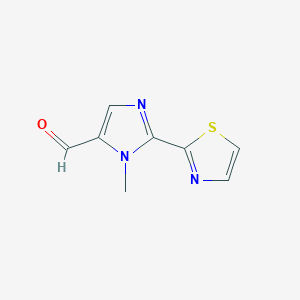
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)

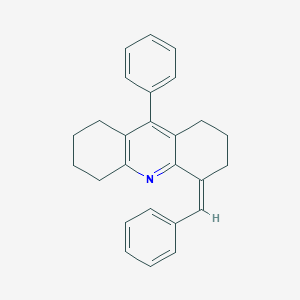
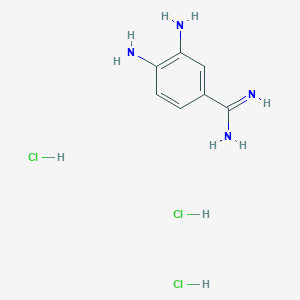
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
